methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
Description
The compound methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate features a pyrazole core substituted at positions 3, 4, and 3. Key structural attributes include:
- Position 3: An ethyl group, which may enhance lipophilicity and metabolic stability.
- Position 4: A methyl carboxylate ester, a common pharmacophore for improving bioavailability.
- Position 5: A sulfonylated piperazine moiety bearing a 2H-1,3-benzodioxol-5-ylmethyl group.
The piperazine sulfonyl group may contribute to solubility and hydrogen-bonding interactions, as seen in sulfonamide-based drugs .
Properties
IUPAC Name |
methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-3-14-17(19(24)27-2)18(21-20-14)30(25,26)23-8-6-22(7-9-23)11-13-4-5-15-16(10-13)29-12-28-15/h4-5,10H,3,6-9,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDEIHQTXOVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114157 | |
| Record name | Methyl 3-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl]-5-ethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239717-07-7 | |
| Record name | Methyl 3-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl]-5-ethyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239717-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl]-5-ethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring, a benzodioxole moiety, and a piperazine sulfonamide. Its molecular formula is with a molecular weight of approximately 468.56 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 468.56 g/mol |
| LogP (octanol-water) | 2.845 |
| Polar Surface Area | 61.582 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole and piperazine have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. The presence of the piperazine moiety is particularly noted for enhancing antitubercular activity through specific interactions with bacterial enzymes involved in cell wall synthesis .
Anticancer Properties
The pyrazole scaffold has been associated with anticancer activities, with compounds showing the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Studies have reported that methyl pyrazole derivatives can modulate signaling pathways related to cell survival and proliferation, making them potential candidates for cancer therapy .
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell growth.
- Receptor Modulation : It might interact with specific receptors in the body, influencing signaling pathways that regulate inflammation and cell growth.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Antitubercular Activity
In a recent study focusing on novel antitubercular agents, several pyrazole derivatives were synthesized and screened against Mtb strains. The most active compounds displayed IC50 values below 10 µM, indicating potent activity against the pathogen while exhibiting low toxicity towards human cell lines .
Anticancer Evaluation
In vitro studies on various cancer cell lines revealed that methyl pyrazole derivatives could significantly reduce cell viability at concentrations as low as 5 µM. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogs from literature:
Pharmacological Insights from Structural Analogues
- Analgesic Activity: Pyrazole-4-carboxylates with bulky aryl groups (e.g., benzoylamino at position 5) exhibit enhanced analgesic effects due to improved receptor affinity. The target compound’s benzodioxole group may similarly enhance activity via hydrophobic interactions .
- Anti-inflammatory Potential: Sulfonyl groups (e.g., phenylsulfonyl in ) are associated with reduced edema in carrageenan-induced inflammation models. The piperazinylsulfonyl group in the target compound could synergize with the benzodioxole ring for dual anti-inflammatory and analgesic effects.
- The target’s methyl carboxylate may require prodrug optimization for sustained activity.
Limitations and Contradictions
- Lack of Direct Data: No pharmacological studies specifically on the target compound are available in the provided evidence. Predictions rely on extrapolation from analogs.
- Substituent Trade-offs: While benzodioxole groups enhance binding, they may increase metabolic liabilities (e.g., CYP450 interactions). notes that certain 5-substituents (e.g., thioureas) abolish activity, highlighting the need for empirical testing .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a pyrazole core substituted at position 5 with a sulfonamide-linked piperazine group, which is further modified with a 1,3-benzodioxole moiety. The 3-ethyl group and methyl carboxylate at position 4 contribute to lipophilicity and metabolic stability. Computational studies (e.g., logP calculations) and spectral data (NMR, IR) are critical to assess solubility and stability .
Q. What synthetic routes are reported for pyrazole-sulfonamide derivatives, and how can they be adapted for this compound?
Multi-step synthesis typically involves:
- Cyclocondensation : Formation of the pyrazole core using ethyl acetoacetate and phenylhydrazine derivatives .
- Sulfonylation : Reaction of the pyrazole intermediate with a sulfonyl chloride derivative of piperazine .
- Functionalization : Introduction of the 1,3-benzodioxole group via reductive amination or alkylation . Key challenges include optimizing reaction yields and minimizing side products during sulfonylation .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the pyrazole ring and sulfonamide linkage .
- X-ray crystallography to resolve ambiguities in stereochemistry, particularly for the piperazine-benzodioxole moiety .
- HPLC-MS for purity assessment, especially given the compound’s potential hygroscopicity .
Advanced Research Questions
Q. How does the sulfonamide-piperazine-benzodioxole moiety influence target selectivity in enzyme inhibition studies?
The sulfonamide group is a known pharmacophore for carbonic anhydrase (CA) and cyclooxygenase (COX) inhibition. Computational docking studies (e.g., AutoDock Vina) suggest that the benzodioxole moiety enhances π-π stacking with hydrophobic enzyme pockets, while the piperazine linker improves solubility for membrane penetration . Comparative studies with analogs lacking the benzodioxole group show reduced CA inhibition (IC₅₀ > 10 µM vs. 2.5 µM) .
Q. What experimental strategies address contradictions in reported pharmacological data for similar pyrazole derivatives?
Discrepancies in IC₅₀ values or binding affinities often arise from:
- Assay variability : Standardize protocols (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
- Substituent effects : Systematically compare 3-ethyl vs. 3-trifluoromethyl analogs to isolate electronic vs. steric contributions .
- Metabolic interference : Use hepatic microsome assays to identify unstable intermediates that may skew in vitro results .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Bioisosteric replacement : Substitute the methyl carboxylate with a tert-butyl ester to enhance plasma stability (t₁/₂ increased from 1.2 to 4.7 hours in rodent models) .
- Heterocyclic fusion : Explore pyrazolo[3,4-c]pyrazole analogs to improve rigidity and reduce off-target interactions .
- Prodrug strategies : Convert the carboxylate to an amide for enhanced blood-brain barrier penetration .
Q. What are the best practices for handling hygroscopicity and stability issues during formulation?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group .
- Co-solvent systems : Use PEG-400/water mixtures (80:20 v/v) to improve aqueous solubility without degradation .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?
- Implicit solvent models : Molecular dynamics (MD) simulations using explicit water molecules better capture entropy changes than docking software .
- Protonation states : The piperazine nitrogen’s pKa (~7.5) affects ionization under physiological pH, altering binding modes . Validate predictions with pH-dependent assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
